molecular formula C17H9BrF3NOS2 B12130149 (5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B12130149
M. Wt: 444.3 g/mol
InChI Key: NBGMLGHWIHALBU-ZSOIEALJSA-N
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Description

The compound (5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a benzylidene substituent at the C5 position and a 3-(trifluoromethyl)phenyl group at the N3 position. The Z-configuration of the exocyclic double bond is critical for maintaining planar molecular geometry, which enhances interactions with biological targets .

Properties

Molecular Formula

C17H9BrF3NOS2

Molecular Weight

444.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H9BrF3NOS2/c18-12-5-1-3-10(7-12)8-14-15(23)22(16(24)25-14)13-6-2-4-11(9-13)17(19,20)21/h1-9H/b14-8-

InChI Key

NBGMLGHWIHALBU-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Substitution Reactions for Core Formation

The trifluoromethyl phenyl group is introduced via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example:

  • Starting Material : 2-Thioxo-3-chloro-1,3-thiazolidin-4-one reacts with 3-(trifluoromethyl)phenyl boronic acid under Suzuki-Miyaura coupling conditions.

  • Catalyst : Pd(PPh₃)₄ in a mixed solvent system (e.g., DMF/H₂O) facilitates coupling at elevated temperatures (80–100°C).

Key Data :

Reaction StepReagents/ConditionsYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C65–75%

Knoevenagel Condensation for Benzylidene Functionalization

The 3-bromobenzylidene group is appended via Knoevenagel condensation between the thiazolidinone core and 3-bromobenzaldehyde. This reaction is optimized for Z-selectivity.

Reaction Mechanism

  • Base Activation : A weak base (e.g., piperidine or sodium acetate) deprotonates the active methylene group (C5) of the thiazolidinone, forming an enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3-bromobenzaldehyde, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water yields the α,β-unsaturated ketone, with stereochemistry controlled by steric and electronic factors favoring the Z-isomer.

Optimized Conditions

ParameterValueRationale
BasePiperidine (0.1–0.2 eq)Mild deprotonation minimizes side reactions.
SolventAcetic acid/EtOH (1:1)Polar protic solvents stabilize intermediates.
Temperature80–100°CAccelerates condensation without thermal decomposition.
Reaction Time1–2 hoursMicrowave irradiation reduces time to 20–60 minutes.

Example Protocol :

  • Mix 2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one (1.0 eq), 3-bromobenzaldehyde (1.1 eq), and piperidine (0.1 eq) in acetic acid/EtOH.

  • Heat at 80°C for 1 hour or microwave irradiate at 150°C for 20 minutes.

  • Cool, filter, and recrystallize from ethanol to isolate the Z-isomer (yield: 62–98%).

Stereochemical Control and Isomer Purity

The Z-configuration is critical for biological activity. Key factors influencing stereoselectivity include:

  • Steric Effects : Bulky substituents on the benzylidene group favor Z-isomer formation due to reduced steric hindrance between substituents.

  • Electronic Effects : Electron-withdrawing groups (e.g., Br) on the benzylidene moiety stabilize the Z-isomer via conjugation.

Analytical Data :

TechniqueObservationReference
¹H NMRSinglet at δ 7.73 ppm for vinyl proton (characteristic of Z-isomer)
X-ray CrystallographyConfirmed Z-configuration in analogous compounds

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and selectivity:

  • Advantages :

    • Reduced reaction time (20–60 minutes vs. 1–2 hours).

    • Improved yields (up to 98%).

  • Limitations :

    • Requires specialized equipment.

    • Scalability challenges for large batches .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylidene Bromine

The 3-bromobenzylidene group facilitates nucleophilic aromatic substitution (NAS) due to bromine's electronegativity and the electron-deficient aromatic ring.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Bromine displacementKOH/EtOH, reflux, 6–8 hSubstitution with -OH or -OR groups
Suzuki couplingPd(PPh₃)₄, arylboronic acid, baseBiaryl derivatives
  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances ring electrophilicity, directing substitution to the para position of the benzylidene bromine .

  • Example : Reaction with sodium methoxide yields the methoxy-substituted analog, confirmed via 1H^1\text{H} NMR .

Thioxo Group Reactivity

The 2-thioxo moiety participates in thiol-disulfide exchange or oxidation reactions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
OxidationH₂O₂/AcOH, 50°C, 2 h2-Sulfonyl derivative
AlkylationCH₃I, K₂CO₃, DMF, rtS-Methyl thioether
  • Computational Support : DFT studies indicate the thioxo sulfur has a high nucleophilicity index (ω=1.24eV\omega^- = 1.24 \, \text{eV}), favoring electrophilic attacks .

Cycloaddition and Conjugate Addition

The α,β-unsaturated ketone system in the benzylidene group enables cycloadditions and Michael additions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Diels-Alder reactionCyclopentadiene, toluene, 80°CBicyclic adducts
Michael additionMalononitrile, Et₃N, THFThiazolidinone-pyridine hybrids
  • Regioselectivity : The Z-configuration of the benzylidene group directs endo selectivity in cycloadditions .

Modification at the 4-Oxo Position

The 4-oxo group undergoes keto-enol tautomerism, enabling condensation or nucleophilic attacks.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Schiff base formationAniline, AcOH, refluxIminothiazolidinone derivatives
Grignard additionCH₃MgBr, THF, 0°CTertiary alcohol adducts
  • Kinetics : Enolization is favored in polar aprotic solvents (e.g., DMSO), with a tautomeric equilibrium constant (KeqK_\text{eq}) of 0.45 at 25°C .

Trifluoromethyl Group Effects

The -CF₃ group stabilizes intermediates via electron withdrawal, influencing reaction pathways:

  • SNAr Acceleration : Lowers LUMO energy (ΔE=2.1eV\Delta E = -2.1 \, \text{eV}) at the benzylidene ring, enhancing NAS rates .

  • Steric Hindrance : Limits access to the 3-position of the phenyl group, reducing unwanted side reactions .

Photochemical and Thermal Stability

  • Photodegradation : UV irradiation (254 nm) in MeOH leads to C-Br bond cleavage, forming a benzyl radical (EPR-confirmed).

  • Thermal Rearrangement : Heating above 150°C induces -sigmatropic shifts, yielding isothiazole derivatives .

Biological Reactivity

While not a chemical reaction per se, interactions with biological targets highlight its electrophilic character:

  • Thioredoxin Reductase Inhibition : The thioxo group binds to selenocysteine residues (Ki=1.8μMK_i = 1.8 \, \mu\text{M}) .

  • DNA Alkylation : Activated by glutathione, forming covalent adducts detected via LC-MS.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of thiazolidinones possess significant antibacterial and antifungal activities. The presence of the bromine atom and trifluoromethyl group enhances their efficacy against various pathogens .
  • Anticancer Potential : Thiazolidinones have been investigated for their ability to induce apoptosis in cancer cells. The mechanism may involve the inhibition of cell proliferation and disruption of critical signaling pathways associated with tumor growth .
  • Anti-inflammatory Effects : Some studies suggest that thiazolidinones can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including (5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. Results indicated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to its ability to induce oxidative stress and apoptosis in malignant cells .

Applications in Medicinal Chemistry

The compound's unique structure makes it a valuable scaffold for drug design:

  • Lead Compound Development : Its derivatives can serve as lead compounds for developing new antimicrobial or anticancer agents.
  • Material Science : Beyond medicinal applications, thiazolidinones are being explored for use in developing novel materials due to their unique electronic properties .

Mechanism of Action

The mechanism of action of (5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the bromobenzylidene and trifluoromethylphenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

X-ray studies of related compounds (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives) reveal planar heterocyclic cores with dihedral angles between the benzylidene and thiazolidinone rings ranging from 9.68° to 79.26° . The target compound’s 3-bromo substituent likely induces steric hindrance, reducing coplanarity compared to non-halogenated analogues, which may affect binding to enzymes like Pim-1 kinase . Intermolecular hydrogen bonds (e.g., C–H⋯S and C–H⋯π interactions) stabilize crystal packing, as seen in (5Z)-5-(2-methylbenzylidene) derivatives .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 3-bromo and CF₃ groups increase logP values compared to non-halogenated analogues, enhancing membrane permeability .
  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, prolonging half-life in vivo .
  • Bioactivity : Bromine’s polarizability may facilitate halogen bonding with targets like topoisomerases, similar to (5Z)-5-(2-chlorobenzylidene) derivatives .

Biological Activity

The compound (5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity associated with this specific compound, including its anticancer, antimicrobial, and anti-inflammatory properties, as well as insights into structure-activity relationships (SAR).

Structure and Properties

The structural framework of thiazolidin-4-ones allows for various substitutions that can significantly influence their biological activity. The presence of bromine and trifluoromethyl groups in this compound is particularly noteworthy for enhancing its pharmacological profile.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the thiazolidinone structure can lead to significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one have demonstrated:

  • IC50 Values : Many thiazolidinones exhibit low micromolar IC50 values against cancer cell lines such as HeLa (cervical cancer) and SKOV3 (ovarian cancer) .
  • Mechanism of Action : These compounds often induce apoptosis through mitochondrial pathways and may inhibit specific oncogenic pathways by targeting protein kinases .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives is another area of significant interest. The compound has shown:

  • Broad-Spectrum Activity : Thiazolidinones have been reported to possess activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
  • Potential Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Anti-inflammatory Activity

Thiazolidinone derivatives also exhibit anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory mediators:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that these compounds can reduce levels of cytokines such as TNF-alpha and IL-6 in vitro .
  • Analgesic Effects : Some derivatives have been shown to alleviate pain in animal models, suggesting a dual role in managing inflammation and pain .

Structure-Activity Relationships (SAR)

The biological activity of thiazolidinones is highly influenced by their substituents. Key findings include:

Substituent TypeEffect on Activity
BromineEnhances anticancer potency
TrifluoromethylIncreases lipophilicity and bioavailability
Alkyl GroupsModulate binding affinity to targets

Research indicates that the presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity of the compounds, potentially improving their cellular uptake and efficacy .

Case Studies

Several studies highlight the biological activities of thiazolidinone derivatives:

  • Anticancer Study : A derivative similar to the compound was tested against ovarian cancer cells, showing significant growth inhibition with an IC50 value below 10 µM .
  • Antimicrobial Evaluation : Another study demonstrated that a related thiazolidinone exhibited over 90% inhibition against E. coli, indicating strong antibacterial properties .
  • Anti-inflammatory Assessment : Research found that certain thiazolidinones reduced paw edema in rat models by over 50%, showcasing their potential as anti-inflammatory agents .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Precursor synthesisThiourea, chloroacetic acid, EtOH, 80°C75–85>95%
CondensationNaOH (10%), EtOH, reflux, 6 h6898%

Basic: How is the Z-configuration of the benzylidene group confirmed?

Methodological Answer:
The Z-configuration is determined via:

Single-crystal X-ray diffraction (SC-XRD) : Atomic coordinates reveal the spatial arrangement of the benzylidene and trifluoromethyl groups. For example, the dihedral angle between the thiazolidinone ring and benzylidene moiety is typically 5–10° in Z-isomers .

NMR spectroscopy : Olefinic protons exhibit coupling constants (J = 12–14 Hz) characteristic of cis (Z) configuration .

Software Tools : SHELX (for structure refinement) and WinGX (for crystallographic data visualization) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:
Yield optimization involves:

Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Catalyst screening : Transition metals (e.g., ZnCl₂) enhance Schiff base formation kinetics.

Microwave-assisted synthesis : Reduces reaction time from 6 h to 30 min while maintaining >90% yield .

Q. Table 2: Optimization Parameters

ParameterBaselineOptimizedImpact on Yield
SolventEtOHDMF+15%
Temperature70°C100°C (microwave)+25%
CatalystNoneZnCl₂ (5 mol%)+20%

Advanced: How do structural modifications influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

3-Bromo substitution : Enhances antibacterial activity (MIC = 2 µg/mL against S. aureus) by increasing lipophilicity .

Trifluoromethyl group : Improves metabolic stability via electron-withdrawing effects, critical for antiviral activity (IC₅₀ = 0.8 µM against HIV-1) .

Contradiction Resolution : Discrepancies in IC₅₀ values across studies (e.g., 0.8 µM vs. 5.2 µM) arise from assay protocols (cell line variability) and purity thresholds (>98% required for reproducibility) .

Advanced: What computational strategies predict binding to hemoglobin subunits?

Methodological Answer:

Molecular docking (AutoDock Vina) : The thioxo group forms hydrogen bonds with Hemoglobin-β Glu6 (binding energy = −8.2 kcal/mol) .

MD simulations : The trifluoromethyl group stabilizes hydrophobic interactions with Hemoglobin-α Phe36 over 100 ns trajectories .

Q. Table 3: Key Binding Interactions

TargetResidueInteraction TypeEnergy (kcal/mol)
Hemoglobin-βGlu6H-bond−2.1
Hemoglobin-αPhe36π-π stacking−3.4

Basic: What spectroscopic techniques confirm purity and structure?

Methodological Answer:

¹H/¹³C NMR : Diagnostic signals include δ 7.8–8.1 ppm (olefinic protons) and δ 170–175 ppm (C=O).

IR spectroscopy : Peaks at 1680 cm⁻¹ (C=O) and 1220 cm⁻¹ (C-F) .

LC-MS : [M+H]⁺ = 459.2 m/z (theoretical 459.0) .

Advanced: How do hydrogen bonding patterns affect solid-state stability?

Methodological Answer:
Graph set analysis (Etter’s rules) of SC-XRD data identifies:

R₂²(8) motifs : N-H···S interactions between thioxo groups stabilize crystal packing (d = 2.9 Å) .

C-F···H bonds : Trifluoromethyl groups participate in weak hydrogen bonds (d = 3.1 Å), reducing hygroscopicity .

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